![molecular formula C18H14N4O B14424242 4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-75-7](/img/structure/B14424242.png)
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl and a phenyl group attached, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups attached to the pyrazolo[3,4-d]pyrimidine core are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with cellular signaling pathways, affecting cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They exhibit similar biological activities but may vary in potency and selectivity.
Pyrido[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but with a different arrangement of nitrogen atoms. They are also studied for their biological activities and therapeutic potential.
Triazolo[3,4-d]pyrimidine derivatives: These compounds contain an additional triazole ring fused to the pyrimidine core.
Eigenschaften
CAS-Nummer |
87412-75-7 |
|---|---|
Molekularformel |
C18H14N4O |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14N4O/c1-23-16-10-6-5-9-14(16)17-15-11-21-22(18(15)20-12-19-17)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI-Schlüssel |
YRHCDRZUILXMCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)



![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
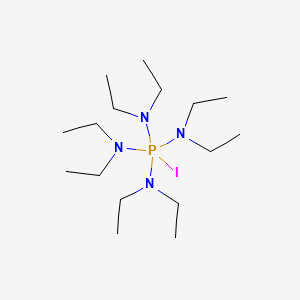
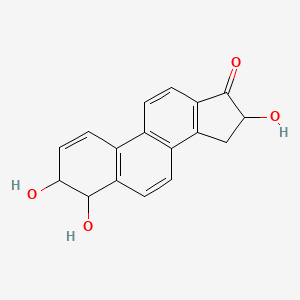

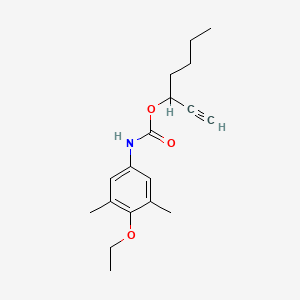
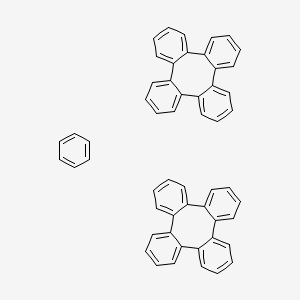
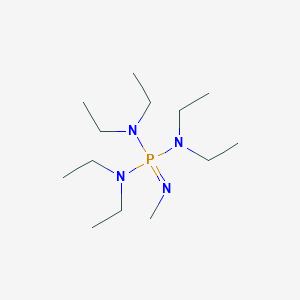
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
